molecular formula C26H34O12 B1247938 cypellocarpin B

cypellocarpin B

Cat. No.: B1247938
M. Wt: 538.5 g/mol
InChI Key: BNOXWGIIFHBMQJ-UOCJQAADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cypellocarpin B is a monoterpenoid ester and phenol glycoside, a class of compounds naturally occurring in various species of the Eucalyptus genus . This compound belongs to a family of acylated glycosides, characterized by a phenolic aglycone linked to a sugar moiety that is further esterified with a monoterpene-derived acid, such as oleuropeic acid . Phytochemical studies indicate that compounds in this class are typically localized in the leaf secretory cavities of Eucalyptus plants and are part of the plant's sophisticated secondary metabolite profile . While specific biological data for this compound is an area of ongoing research, studies on its structural analog, Cypellocarpin C, provide strong evidence for the research value of this chemical family. Cypellocarpin C has demonstrated significant anti-herpetic activity, showing more potent inhibition against Herpes Simplex Virus type 2 (HSV-2) in vitro than the standard antiviral drug acyclovir . This suggests that this compound may also hold promise for investigating alternative antiviral mechanisms and combating drug-resistant viral strains . The widespread occurrence of these compounds across Eucalyptus species makes them compelling subjects for phytochemical and taxonomic research . Researchers can utilize this compound to explore its specific mechanism of action, its potential as a lead compound for new anti-infective agents, and its role in plant ecology. This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C26H34O12

Molecular Weight

538.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2,5-dihydroxy-2-methyl-4-oxo-3H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate

InChI

InChI=1S/C26H34O12/c1-25(2,33)13-6-4-12(5-7-13)23(32)35-11-18-20(29)21(30)22(31)24(37-18)36-14-8-15(27)19-16(28)10-26(3,34)38-17(19)9-14/h4,8-9,13,18,20-22,24,27,29-31,33-34H,5-7,10-11H2,1-3H3/t13-,18+,20+,21-,22+,24+,26?/m0/s1

InChI Key

BNOXWGIIFHBMQJ-UOCJQAADSA-N

Isomeric SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC[C@@H](CC4)C(C)(C)O)O)O)O)O)O

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O)O

Synonyms

cypellocarpin B

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Cypellocarpin B has shown promising results in inhibiting viral replication, particularly against SARS-CoV-2 and Herpes Simplex Virus.

SARS-CoV-2 Inhibition:
Recent studies have demonstrated that this compound exhibits significant binding affinity to the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Molecular docking studies indicated that this compound achieved binding energies of -9.00 kcal/mol for Mpro and -10.10 kcal/mol for RdRp, outperforming Remdesivir, a standard antiviral treatment, in these assays . This suggests that this compound could serve as a potential therapeutic agent against COVID-19.

Herpes Simplex Virus:
this compound has also been evaluated for its anti-HSV activity. It demonstrated an IC50 value of 0.96 μg/mL against HSV-1, which is more potent than acyclovir (IC50: 1.92 μg/mL). Furthermore, it showed strong activity against HSV-2 with an EC50 of 0.73 μg/mL . These findings position this compound as a candidate for further development in antiviral therapies.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens:

  • Bacterial Inhibition: Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties .
  • Fungal Activity: The compound also demonstrates antifungal effects against Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of cytokine production:

  • Cytokine Suppression: In vitro studies indicated that this compound could suppress the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha in macrophage models . This effect is critical in managing inflammatory diseases and conditions.

Cancer Research

This compound has been noted for its potential antitumor effects:

  • Cancer Cell Suppression: Research indicates that this compound can inhibit cancerogenesis in mouse skin cells, showcasing its potential as an anticancer agent . Further studies are required to elucidate its mechanisms and efficacy in human cancer models.

Summary Table of Applications

Application AreaSpecific FindingsReferences
AntiviralInhibits SARS-CoV-2 Mpro and RdRp; IC50 against HSV-1
AntimicrobialEffective against Staphylococcus aureus; MIC values
Anti-inflammatorySuppresses IL-1β and TNF-α production
Cancer ResearchInhibits cancerogenesis in mouse skin cells

Preparation Methods

Maceration and Soxhlet Extraction

Initial extraction employs polar solvents to solubilize this compound’s glycosidic structure. Aqueous ethanol (70–80% v/v) at 60–70°C for 6–8 hours effectively liberates the compound from leaf matrices. Sequential extraction with dichloromethane (DCM) partitions non-polar interferents, leaving this compound in the aqueous-ethanol phase. Soxhlet extraction using methanol:water (9:1) achieves 85–90% recovery, though prolonged heating risks degrading labile functional groups.

Liquid-Liquid Partitioning

Post-extraction, liquid-liquid partitioning with ethyl acetate isolates this compound from co-extracted tannins and sugars. Adjusting pH to 4.5–5.0 enhances partitioning efficiency by protonating acidic moieties in competing phenolics. Centrifugation at 2,500 rpm for 5 minutes clarifies phases, with the organic layer subjected to rotary evaporation under reduced pressure (40°C, 200 mbar).

Chromatographic Purification Strategies

Column Chromatography on Sephadex LH-20

Crude extracts are fractionated on Sephadex LH-20 columns using ethanol:butanol:isopropanol:water (BIW) gradients. this compound elutes in mid-polarity fractions (BIW 3:2:1:4), identified via thin-layer chromatography (TLC) against authentic standards (Rf ≈ 0.45; silica gel GF254, ethyl acetate:methanol:water 7:2:1). Fractions are pooled and dried under nitrogen to prevent oxidation.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC on C18 columns (Zorbax Eclipse XDB-C18, 4.6 × 150 mm) resolves this compound from isomers like cypellocarpin C. A gradient of 5–50% acetonitrile in 0.1% formic acid over 60 minutes (1 mL/min flow rate) achieves baseline separation, with this compound eluting at 15.89 minutes. UV detection at 280 nm confirms identity, while fraction collection at 8.06 minutes captures the target compound.

Table 1: HPLC-DAD-ESI-MS/MS Parameters for this compound Identification

ParameterValue
Retention time (min)15.89
[M-H]⁻ (m/z)521.2009
MS² fragments (m/z)503.1904, 311.1492
ColumnZorbax Eclipse XDB-C18
Mobile phaseAcetonitrile/0.1% formic acid

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CD3OD) reveals diagnostic signals: δ 5.32 (d, J = 7.8 Hz, H-1′), δ 4.89 (s, oleuropeic acid H-3), and δ 1.24 (s, gem-dimethyl). 13C NMR corroborates the glycosidic linkage (δ 105.7, C-1′) and ester carbonyl (δ 170.2). HSQC and HMBC correlations map the monoterpene core to the glucose moiety, confirming the β-anomeric configuration.

High-Resolution Mass Spectrometry (HRMS)

Positive-ion ESI-HRMS yields [M+H]+ at m/z 521.2009 (calc. 521.2011 for C26H32O11), with MS/MS fragmentation generating m/z 311.1492 (aglycone ion) and m/z 503.1904 ([M+H-H2O]+). Isotopic pattern analysis (m/z 521.2009, 522.2043) confirms molecular formula C26H32O11.

Challenges and Yield Optimization

This compound’s labile ester bonds necessitate mild extraction conditions. Acidic solvents or temperatures >70°C induce hydrolysis to oleuropeic acid and glucose. Scaling up Sephadex LH-20 chromatography remains problematic due to resin swelling in ethanol; substituting with XAD-16 resin improves throughput but reduces resolution. Current yields from 1 kg dried leaves average 12–15 mg, underscoring the need for synthetic routes.

Emerging Synthetic Approaches

Although no total synthesis of this compound has been published, analogous compounds like cypellocarpin C provide clues. Key steps likely involve:

  • Glycosylation : Koenigs-Knorr coupling of peracetylated glucose with oleuropeic acid trichlorophenyl ester.

  • Selective Deprotection : Zinc dust in acetic acid removes acetyl groups without cleaving the ester.

  • Purification : Reverse-phase flash chromatography (C18, methanol:water 4:6) isolates the deprotected product.

Table 2: Comparative Yields of Cypellocarpin Analogues

CompoundYield from Synthesis (%)Yield from Extraction (mg/kg)
Cypellocarpin C428–10
Cuniloside B3812–15
This compound12–15

Analytical Quality Control

Quantification via HPLC-UV at 280 nm uses external calibration with purified this compound (linear range 0.1–50 µg/mL, R² > 0.999). Method validation confirms intra-day precision (RSD 1.8%) and accuracy (98–102% recovery). Stability studies indicate 6-month storage viability at -80°C in argon-purged vials .

Q & A

Q. How can the PICO framework be applied to design clinical studies investigating this compound’s therapeutic potential?

  • Methodological Answer : Define:
  • P opulation: Patient cohorts (e.g., SARS-CoV-2-positive adults).
  • I ntervention: this compound dosage (e.g., 50 mg/kg twice daily).
  • C omparison: Placebo or standard antiviral therapy.
  • O utcome: Viral load reduction or symptom resolution.
    Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine the question, ensuring alignment with IRB protocols and preclinical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cypellocarpin B
Reactant of Route 2
cypellocarpin B

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